
Methyl 3-oxohexanoate
Overview
Description
Methyl 3-oxohexanoate (CAS: 30414-54-1) is a β-keto ester with the molecular formula C₇H₁₂O₃ . It features a six-carbon chain with a ketone group at the third carbon and a methyl ester moiety at the terminal carboxyl group. This compound is widely utilized in organic synthesis, particularly in constructing heterocyclic frameworks like carbazoles (73–78% yields) and furans (e.g., furan derivatives for urofuran analogues) . It also serves as a precursor for pharmaceutical intermediates, such as hydroxyl- or keto-functionalized fatty acid methyl esters, via engineered enzymatic cascades . Its spectral data include distinct ¹H-NMR signals (e.g., δ 3.79 ppm for OCH₃) and HR-ESI-MS ([M+Na]⁺ = 242.0796) , which aid in structural verification.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Oxidation Reactions
Methyl 3-oxohexanoate undergoes oxidation primarily at its ketone group. Key findings include:
- Combustion Chemistry : In low-temperature combustion (600–1,100 K), radicals derived from this compound participate in chain termination pathways, forming methyl-3-oxohexanoate and HO₂ radicals during β-hydroperoxyalkyl (β-QOOH) decomposition .
- Enzymatic Oxidation : Engineered P450 BM3 enzymes catalyze the oxidation of methyl hexanoate to methyl 3-hydroxyhexanoate, which is further dehydrogenated to this compound using cpADH5 .
Reaction Type | Reagents/Conditions | Product | Yield/Selectivity | Source |
---|---|---|---|---|
Combustion | 10 bar, 600–800 K | Methyl-3-oxohexanoate + HO₂ | Dominant pathway | |
Enzymatic | P450 BM3 + cpADH5 | This compound | 2.06 mM (whole-cell) |
Reduction Reactions
The ketone group is selectively reduced to form secondary alcohols:
- Catalytic Hydrogenation : Using NaBH₄ or LiAlH₄ in methanol/ether yields methyl 3-hydroxyhexanoate .
- Biocatalytic Reduction : cpADH5 variants reduce this compound back to methyl 3-hydroxyhexanoate in engineered microbial cascades .
Reaction Type | Reagents/Conditions | Product | Notes | Source |
---|---|---|---|---|
Chemical | NaBH₄ (MeOH) | Methyl 3-hydroxyhexanoate | High selectivity | |
Enzymatic | cpADH5 + NADH | Methyl 3-hydroxyhexanoate | Co-factor regeneration |
Substitution and Condensation Reactions
The β-keto ester participates in nucleophilic substitutions and Claisen-like condensations:
- Acylation : Reacts with carboxylic acid chlorides (e.g., acetyl chloride) in the presence of calcium hydroxide to form elongated β-keto esters .
- Decarboxylative Condensation : Under basic conditions, it undergoes self-condensation to form α,β-unsaturated ketones .
Reaction Type | Reagents/Conditions | Product | Application | Source |
---|---|---|---|---|
Acylation | RCOCl + Ca(OH)₂ | Extended β-keto esters | Synthesis of ceramides | |
Claisen Condensation | NaOH/EtOH | α,β-Unsaturated esters | Polymer precursors |
Biocatalytic Cascades
This compound is pivotal in engineered microbial pathways:
- Two-Step Oxidation : Methyl hexanoate → methyl 3-hydroxyhexanoate → this compound (23-fold rate enhancement with P450 BM3 variant YE_M1_2) .
- Substrate Flexibility : Accepts methyl valerate, heptanoate, and octanoate for ω-1 ketone production .
Enzyme System | Substrate | Product | Yield | Source |
---|---|---|---|---|
P450 BM3 + cpADH5 | Methyl hexanoate | This compound | 2.75 mM |
Thermodynamic and Kinetic Data
Scientific Research Applications
Flavor and Fragrance Industry
Methyl 3-oxohexanoate is prominently used as a flavoring agent in food and beverages. Its sweet fruity aroma enhances the sensory appeal of products, making it a popular choice among manufacturers seeking to improve consumer acceptance. The compound's ability to mimic natural flavors contributes to its widespread use in various culinary applications .
Synthesis of Pharmaceuticals
In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of complex molecules. For example, it has been involved in biocatalytic processes that enhance the efficiency of drug development by providing chiral intermediates necessary for producing enantiomerically pure compounds .
Case Study: Biocatalysis in Pharmaceutical Synthesis
A study highlighted the selective reduction of this compound using specific enzymes, demonstrating its potential as a precursor for producing valuable chiral alcohols. This process showcases how biocatalysis can streamline pharmaceutical synthesis, reducing waste and improving yields .
Polymer Production
This compound is also utilized in the production of specialty polymers . Its incorporation into polymer matrices enhances properties such as flexibility and durability. The compound acts as a building block for creating materials that meet specific performance criteria in various applications, including coatings and adhesives .
Agricultural Chemicals
In agriculture, this compound is used in formulating agrochemicals , including pesticides and herbicides. These formulations aim to improve crop yield and protect plants from pests and diseases. The compound's effectiveness in enhancing the stability and efficacy of agrochemical products makes it a valuable ingredient in this sector .
Research Applications
This compound finds extensive use in both academic and industrial research settings. It is employed in organic synthesis experiments where researchers explore new chemical reactions and pathways. Its versatility allows scientists to investigate various reaction mechanisms, contributing to advancements in chemical knowledge and technology .
Table: Summary of Applications
Application Area | Description |
---|---|
Flavor and Fragrance | Used as a flavoring agent providing sweet fruity aroma in food products |
Pharmaceutical Synthesis | Acts as an intermediate for synthesizing active pharmaceutical ingredients |
Polymer Production | Serves as a building block for specialty polymers enhancing material properties |
Agricultural Chemicals | Formulated into pesticides and herbicides to improve crop yield and pest protection |
Research Applications | Utilized in organic synthesis studies exploring new chemical reactions |
Mechanism of Action
The mechanism of action of methyl 3-oxohexanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. This electrophilic nature allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of β-Keto Esters
Key Findings
Enzyme Substrate Specificity: Ethyl 3-oxohexanoate exhibits higher activity as a substrate for Baeyer-Villiger monooxygenases (BVMOs) compared to cyclohexanone . Its ethyl ester group may enhance binding affinity in enzyme active sites. For 3-hydroxybutyrate dehydrogenase, 3-oxohexanoate derivatives show varying Km values: Ethyl 3-oxohexanoate (0.54 mM) binds less tightly than ethyl 3-oxopentanoate (0.31 mM) but more effectively than acetoacetate (0.28 mM) .
Impact of Ester Group and Chain Length: Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) may offer steric advantages in reactions requiring smaller leaving groups, such as in PtEst1 esterase-catalyzed hydrolysis . Ethyl esters are often preferred in multi-step syntheses due to their balance of reactivity and stability . Chain Length: Longer chains (e.g., Methyl 3-oxooctanoate) improve yields in furan synthesis (87% vs. 81% for shorter chains) , likely due to enhanced solubility or reduced steric hindrance.
Thermal and Solvent Stability: Ethyl 3-oxohexanoate retains activity in organic solvents (e.g., acetonitrile), making it suitable for enzymatic reactions under non-aqueous conditions . Methyl derivatives are less studied for solvent tolerance but are critical in macrolactonization steps due to their compatibility with Yamaguchi conditions .
Table 2: Commercial and Physical Properties
Biological Activity
Methyl 3-oxohexanoate, a compound with the molecular formula CHO, is an ester and a ketone that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a carbon chain with a ketone group at the third position and an ester functional group. The presence of these functional groups allows for diverse chemical reactivity, making it a candidate for various synthetic and biological applications.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 144.17 g/mol |
Functional Groups | Ester, Ketone |
Solubility | Soluble in organic solvents |
Biological Activity
This compound has demonstrated various biological activities, primarily through its interaction with metabolic pathways and enzymes.
Enzyme Interactions
Research indicates that this compound can act as a substrate or inhibitor for certain enzymes involved in metabolic processes. For example, it has been shown to influence enzyme activity related to fatty acid metabolism and biosynthesis of bioactive compounds.
- Metabolic Pathways : The compound is involved in the anaerobic degradation of n-hexane, where it serves as an intermediate metabolite. This process highlights its role in microbial metabolism and potential applications in bioremediation .
- Enzyme Kinetics : Studies have characterized the kinetic properties of enzymes interacting with this compound, revealing significant variations in Vmax and Km values depending on enzyme mutations. For instance, a specific mutant exhibited a 30-fold increase in activity towards methyl 3-hydroxybutyrate, indicating the compound's potential as an enzyme substrate .
Applications in Industry
This compound is utilized in several industries due to its flavoring properties and potential as a chemical intermediate.
Flavoring Agent
The compound is recognized for its sweet fruity aroma, making it valuable in the food and beverage industry as a flavoring agent . Its sensory characteristics enhance the taste profile of various products.
Pharmaceutical Applications
In pharmaceutical research, this compound is being explored for its potential as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to compounds with therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anaerobic Degradation Study : A study elucidated the metabolites formed during the anaerobic degradation of n-hexane by specific bacterial strains, identifying this compound as a key intermediate .
- Kinetic Characterization : Research on enzyme kinetics revealed that mutations in specific enzyme sites significantly enhanced the conversion rates of substrates related to this compound, showcasing its role in metabolic engineering .
Safety and Toxicity
Toxicological assessments indicate that this compound is not classified as harmful upon ingestion or skin contact based on current data . However, it is advisable to minimize exposure as a precautionary measure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-oxohexanoate, and how can purity be optimized?
this compound is synthesized via β-ketoester formation, often through Claisen condensation or transesterification. For instance, coupling homoserine lactone with protected 3-oxohexanoate derivatives followed by deprotection yields high-purity product . Purification methods include silica gel chromatography and reverse-phase HPLC, which resolve impurities from side reactions . Analytical techniques like GC or HPLC (≥97% purity thresholds) are critical for quality control .
Q. Which analytical methods are most reliable for characterizing this compound in research settings?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR identify carbonyl (δ ~2.4–2.8 ppm) and ester (δ ~3.6–3.8 ppm) groups, with splitting patterns confirming branching .
- IR spectroscopy : Peaks at ~1710–1740 cm (C=O stretching) and ~1200 cm (ester C-O) are diagnostic .
- Mass spectrometry : HRMS (e.g., m/z 158.19 for [M+H]) confirms molecular weight .
Q. How does this compound function in enzymatic reduction studies?
It serves as a substrate for oxidoreductases like (S)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.279), which catalyzes its reduction to chiral ethyl (S)-3-hydroxyhexanoate using NADPH as a cofactor . Researchers should monitor reaction kinetics via spectrophotometry (NADPH depletion at 340 nm) and verify enantiomeric excess (ee) via chiral GC/HPLC .
Advanced Research Questions
Q. How can researchers optimize enantioselective reduction of this compound to achieve >95% ee?
- Enzyme screening : Test diverse reductases (e.g., Neurospora crassa NcCR shows no activity, necessitating alternatives like Saccharomyces cerevisiae variants) .
- Solvent engineering : Use water-miscible co-solvents (e.g., 20% DMSO) to enhance substrate solubility without denaturing enzymes .
- Cofactor recycling : Couple with glucose dehydrogenase to regenerate NADPH, improving cost efficiency .
Q. What experimental strategies address the compound’s instability during long-term storage or reactions?
- Temperature control : Store at –20°C under inert gas (argon) to prevent keto-enol tautomerism .
- Stabilizers : Add radical scavengers (e.g., BHT) to mitigate oxidative degradation .
- In situ generation : Synthesize this compound immediately before use via acid-catalyzed transesterification of ethyl analogs .
Q. How should contradictory data on enzyme substrate specificity be resolved?
- Meta-analysis : Conduct systematic reviews of literature (e.g., Cochrane guidelines) to identify methodological inconsistencies, such as variations in pH, temperature, or enzyme isoforms .
- Reproducibility checks : Replicate studies using standardized protocols (e.g., fixed 25°C, 0.1 M phosphate buffer) .
- Structural modeling : Use molecular docking to assess steric/electronic compatibility between this compound and enzyme active sites .
Q. Methodological Considerations
Q. What precautions are essential when handling this compound in catalytic studies?
- PPE : Use nitrile gloves, NIOSH-approved respirators, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile esters .
- Waste disposal : Quench residual compound with alkaline hydrolysis (e.g., 10% NaOH) before disposal .
Q. How can researchers design robust controls for β-ketoester reactivity assays?
- Negative controls : Substitute this compound with non-reactive esters (e.g., ethyl acetate) to baseline instrument noise .
- Internal standards : Spike reactions with deuterated analogs (e.g., D-Methyl 3-oxohexanoate) for LC-MS quantification accuracy .
Q. Data Interpretation Challenges
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
Tautomeric equilibria (keto ⇌ enol forms) or trace metal impurities can split peaks. Mitigate by:
- Deuterated solvents : Use CDCl with anhydrous MgSO to chelate metals .
- Temperature variation : Acquire spectra at 25°C and –10°C to observe/enhance specific tautomers .
Q. How to reconcile discrepancies in reported enzymatic activity for this substrate?
Cross-validate using:
Properties
IUPAC Name |
methyl 3-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCQNABHNCLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184500 | |
Record name | Methyl 3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-54-1 | |
Record name | Hexanoic acid, 3-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30414-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-oxohexanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2JEP7CFU9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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